molecular formula C6H12N2O4 B8463596 Nitric acid--azepan-2-one (1/1) CAS No. 79359-12-9

Nitric acid--azepan-2-one (1/1)

Cat. No. B8463596
CAS RN: 79359-12-9
M. Wt: 176.17 g/mol
InChI Key: GQVBTBRNMBQRJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07220869B2

Procedure details

To a 100 ml flask containing 11.32 g of ε-caprolactam (0.1 mol), 30 ml water was added and stirred for dissolution. 9.69 g of 65% nitric acid (0.1 mol) was added dropwise into the flask over 30 min at room temperature. Then the reaction was stirred for another 8 hours. Desired product was formed after water was removed under reduced pressure and dried at 110° C. under 1–5 mmHg for 1 hour. The white, moisture- and water-stable solid of caprolactam nitrate was obtained with a yield of 98.1%, which has a melting point of 40–42° C. No glass transition temperature was observed.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11.32 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
9.69 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[NH:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[N+:9]([O-:12])([OH:11])=[O:10]>O>[N+:9]([O-:12])([OH:11])=[O:10].[C:1]1(=[O:8])[NH:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
11.32 g
Type
reactant
Smiles
C1(CCCCCN1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
9.69 g
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
stirred for dissolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
Then the reaction was stirred for another 8 hours
Duration
8 h

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)(O)[O-].C1(CCCCCN1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.